3-Buten-1-amine, 2-methyl-
Overview
Description
3-Buten-1-amine, 2-methyl- is an organic compound with the molecular formula C5H11N It is an aliphatic amine characterized by the presence of a butenyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method for preparing 3-Buten-1-amine, 2-methyl- involves the reaction of halogenoalkanes with ammonia or amines.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones using ammonia or primary amines in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of 3-Buten-1-amine, 2-methyl- typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired amine.
Types of Reactions:
Oxidation: 3-Buten-1-amine, 2-methyl- can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction: It can be reduced to form saturated amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-Buten-1-amine, 2-methyl- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Buten-1-amine, 2-methyl- involves its interaction with various molecular targets and pathways:
Nucleophilic Attack: The amino group in the compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Formation of Intermediates: During reactions, it forms intermediates that can further react to produce the final products.
Pathways Involved: The compound can participate in pathways involving amination, reduction, and substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
2-Methyl-2-propen-1-amine: Similar in structure but differs in the position of the double bond.
1-(Boc-amino)-3-butene: Contains a Boc-protected amino group.
N-Allylmethylamine: Contains an allyl group attached to the nitrogen atom.
Uniqueness: 3-Buten-1-amine, 2-methyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to improve detection in proteomics research also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methylbut-3-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-3-5(2)4-6/h3,5H,1,4,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDRWHMOJREVPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484860 | |
Record name | 3-Buten-1-amine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59354-26-6 | |
Record name | 3-Buten-1-amine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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